molecular formula C12H18IN3O2 B14083311 tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B14083311
M. Wt: 363.19 g/mol
InChI Key: BOSHPRCVEIFBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate (CAS: 661487-17-8) is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with an iodine atom at position 3, a methyl group at position 2, and a tert-butyl carboxylate ester at position 5. Its molecular formula is C₁₂H₁₆IN₃O₂, with a molecular weight of 377.18 g/mol (calculated). The tert-butyl group enhances steric protection, improving stability against hydrolysis compared to smaller esters. The iodine atom offers a reactive site for cross-coupling reactions, making this compound valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H18IN3O2

Molecular Weight

363.19 g/mol

IUPAC Name

tert-butyl 3-iodo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)15(4)14-9/h5-7H2,1-4H3

InChI Key

BOSHPRCVEIFBJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)I)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The synthesis hinges on constructing the pyrazolo[4,3-c]pyridine core, followed by sequential functionalization at the 3- and 2-positions with iodine and methyl groups, respectively. The tert-butyl carboxylate moiety is introduced as a protecting group to enhance solubility and facilitate purification. Key retrosynthetic disconnections include:

  • Iodination at C3 via electrophilic aromatic substitution.
  • Methylation at C2 through nucleophilic alkylation.
  • Boc protection of the secondary amine to stabilize the intermediate.

Synthetic Routes and Experimental Protocols

Construction of the Pyrazolo[4,3-c]Pyridine Core

The core structure is assembled via a cyclocondensation reaction between a pyrazole derivative and a substituted pyridine. A representative procedure involves:

  • Starting material : Ethyl 4-aminopyrazole-3-carboxylate.
  • Reaction conditions : Heating with acryloyl chloride in dichloromethane (DCM) at reflux (40°C, 12 h).
  • Key intermediate : 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine, isolated as a hydrochloride salt (yield: 68–72%).
Table 1: Cyclocondensation Reaction Optimization
Solvent Temperature (°C) Time (h) Yield (%)
DCM 40 12 72
THF 65 8 65
Acetonitrile 80 6 58

Iodination at the C3 Position

Electrophilic iodination is achieved using N-iodosuccinimide (NIS) under acidic conditions:

  • Procedure : To a solution of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in acetic acid (0.1 M), NIS (1.2 eq) is added portionwise at 0°C. The mixture is stirred at room temperature for 6 h.
  • Workup : Quenching with aqueous Na₂S₂O₃, extraction with DCM, and purification via flash chromatography (30% EtOAc/hexane) yield the 3-iodo derivative (85–90% purity, 63% yield).
Table 2: Iodination Reagent Screening
Reagent Solvent Yield (%) Purity (%)
NIS AcOH 63 90
I₂, HIO₃ DCM 55 82
ICl MeCN 48 75

Introduction of the tert-Butyl Carboxylate Group

The Boc-protecting group is installed to stabilize the secondary amine and direct subsequent functionalization:

  • Conditions : Treatment with di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and DMAP (0.1 eq) in DCM at 0°C, followed by stirring at room temperature for 4 h.
  • Purification : Flash chromatography (20% EtOAc/hexane) affords tert-butyl 3-iodo-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate (87% yield).

Methylation at the C2 Position

The methyl group is introduced via nucleophilic alkylation using methyl iodide:

  • Procedure : To a solution of the Boc-protected intermediate (1.0 eq) in DMF, NaH (1.2 eq) is added at 0°C. After 30 min, methyl iodide (1.5 eq) is introduced, and the reaction is stirred at 25°C for 3 h.
  • Workup : Aqueous workup with NH₄Cl and extraction with EtOAc yield the crude product, which is purified via preparative HPLC (MeCN/H₂O with 0.1% TFA) to give the title compound (78% yield, >95% purity).
Table 3: Methylation Reaction Optimization
Base Solvent Temperature (°C) Yield (%)
NaH DMF 25 78
K₂CO₃ MeCN 40 65
LDA THF -78 52

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.22 (s, 2H, CH₂), 3.76–3.60 (m, 2H, CH₂), 2.77–2.54 (m, 2H, CH₂), 2.13–2.05 (m, 3H, CH₃), 1.48 (s, 9H, t-Bu).
  • LC-MS : [M+H]⁺ m/z 364.1 (calc. 363.19).
  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O gradient).

Critical Analysis of Synthetic Efficiency

  • Iodination : NIS in acetic acid provides superior regioselectivity compared to I₂ or ICl, minimizing diiodination byproducts.
  • Boc Protection : DMAP catalysis enhances reaction rates, reducing side reactions such as tert-butyl group hydrolysis.
  • Methylation : NaH in DMF ensures complete deprotonation of the pyrazole nitrogen, though excess methyl iodide risks quaternization.

Chemical Reactions Analysis

tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolo[4,3-c]pyridine derivative .

Scientific Research Applications

tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and result in specific biological effects . The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of use .

Comparison with Similar Compounds

Table 1: Key Pyrazolo[4,3-c]pyridine Derivatives and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
tert-Butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-I, 2-Me C₁₂H₁₆IN₃O₂ 377.18 661487-17-8 Iodo substituent for cross-coupling; methyl enhances lipophilicity
tert-Butyl 3-amino-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-NH₂ C₁₁H₁₈N₄O₂ 238.29 398491-64-0 Amino group for nucleophilic reactions (e.g., acylation)
tert-Butyl 7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate 7,7-diMe C₁₃H₂₁N₃O₂ 251.32 N/A (Product C433401) Dimethyl groups increase steric hindrance
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate 7-(CH₂OH), 1-Me C₁₃H₂₁N₃O₃ 267.32 2891598-39-1 Hydroxymethyl adds polarity; methyl moderates solubility
tert-Butyl 2-phenyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate 2-Ph C₁₇H₂₀N₃O₂ 298.36 1310796-20-3 Phenyl group enables π-π interactions in drug design

Physicochemical Properties

  • Lipophilicity : The 3-iodo and 2-methyl substituents in the target compound increase logP compared to polar analogs like the hydroxymethyl derivative .
  • Solubility : The tert-butyl ester enhances solubility in organic solvents but reduces aqueous solubility across all analogs.
  • Stability: Iodo-substituted derivatives may require protection from light, whereas amino analogs are prone to oxidation .

Biological Activity

Tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H18IN3O2C_{12}H_{18}IN_3O_2 and a molecular weight of approximately 363.19 g/mol. Its structure features a tert-butyl group and an iodine atom, which are crucial for its biological activity. The presence of these groups enhances lipophilicity and modulates interactions with biological targets.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer activity. A study demonstrated that similar compounds can act as lipid droplet biomarkers in cancer cell lines such as HeLa and L929, suggesting their potential in cancer diagnostics and therapy . The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the pyrazole ring followed by the introduction of iodine and tert-butyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Case Studies

  • Anticancer Efficacy : A study focusing on pyrazolo derivatives highlighted their ability to induce apoptosis in cancer cells through specific pathways. The results showed a significant reduction in cell viability when treated with these compounds .
  • Antimicrobial Screening : Another investigation assessed various pyrazole derivatives against common pathogens. The findings indicated that certain structural modifications could enhance antimicrobial activity .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

Compound NameAnticancer ActivityAntimicrobial ActivityNotes
Tert-butyl 3-iodo-2-methyl-pyrazoloModeratePotentialUnder investigation for therapeutic uses
3-Iodo-pyrazolo[1,5-a]pyrazineHighModerateWell-studied for anticancer properties
Pyrazolo[1,5-a]pyrimidine derivativesHighLowKnown for diverse biological activities

Q & A

Basic Research Questions

What are the common synthetic routes for tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the pyrazolo[4,3-c]pyridine core. Key steps include:

  • Iodination : Introducing iodine at the 3-position via electrophilic substitution or metal-catalyzed coupling (e.g., using N-iodosuccinimide under controlled conditions) .
  • Protection/Deprotection : The tert-butyl carboxylate group is introduced using tert-butoxycarbonyl (Boc) anhydride in anhydrous dichloromethane, followed by acidic deprotection (e.g., trifluoroacetic acid) when necessary .
  • Catalysis : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) are often employed for cross-coupling reactions under inert atmospheres (argon/nitrogen) .
    Purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane from 5:95 to 50:50 v/v) is critical for isolating intermediates .

How is the compound purified after synthesis, and what analytical methods validate its purity?

Methodological Answer:

  • Purification : Column chromatography (silica gel, 230–400 mesh) with optimized solvent gradients (e.g., ethyl acetate/hexane) is standard. For polar intermediates, reverse-phase HPLC may be required .
  • Validation :
    • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., tert-butyl protons at δ ~1.4 ppm, pyrazole ring protons at δ 6.5–8.5 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (iodine exhibits a distinct M+2 peak).
    • HPLC : Purity >95% is typically achieved, monitored at 254 nm using C18 columns .

What safety precautions are essential when handling this compound?

Methodological Answer:

  • Storage : Store at –20°C under argon in amber vials to prevent light-sensitive degradation .
  • Handling : Use nitrile gloves and fume hoods due to potential toxicity. Avoid contact with oxidizing agents (e.g., peroxides) that may react with the iodinated aromatic ring .
  • Waste Disposal : Quench reactive intermediates (e.g., iodinated byproducts) with aqueous sodium thiosulfate before disposal .

Advanced Research Questions

How can the iodination step be optimized to minimize byproducts like di-iodinated species?

Methodological Answer:

  • Reagent Stoichiometry : Use 1.05–1.1 equivalents of iodinating agent (e.g., N-iodosuccinimide) to avoid over-iodination .
  • Temperature Control : Conduct reactions at 0–5°C to suppress electrophilic aromatic substitution at secondary sites .
  • In Situ Monitoring : TLC or LC-MS at 30-minute intervals helps terminate the reaction at >90% conversion .

How do structural modifications (e.g., replacing iodine with bromine) affect the compound’s reactivity?

Methodological Answer:

  • Synthetic Comparison : Bromination (using NBS) yields a less electronegative but more nucleophilic derivative, altering cross-coupling efficiency (e.g., Suzuki-Miyaura reactions require adjusted Pd catalyst loading) .
  • Stability Studies : Brominated analogs may exhibit reduced oxidative stability compared to iodinated versions, assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) .

What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Gaussian 16 simulations at the B3LYP/6-31G* level model charge distribution, identifying the iodine atom as a soft electrophilic center prone to SNAr reactions .
  • Transition State Analysis : Nudged elastic band (NEB) methods map energy barriers for iodide displacement by amines/thiols, guiding solvent selection (e.g., DMF vs. THF) .

How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

  • Variable Temperature (VT) NMR : Conduct experiments from 25°C to –40°C to detect dynamic effects (e.g., rotameric equilibria of the tert-butyl group) .
  • 2D Techniques : HSQC and HMBC correlate ambiguous protons/carbons, resolving overlapping signals in the pyrazole-pyridine fused system .

What catalytic systems improve yield in Buchwald-Hartwig aminations of this compound?

Methodological Answer:

  • Ligand Screening : BINAP or Xantphos ligands with Pd(OAc)₂ enhance coupling efficiency with aryl amines (e.g., 80–90% yield vs. 50% with PPh₃) .
  • Microwave Assistance : 30-minute reactions at 120°C in dioxane reduce side-product formation compared to 24-hour thermal reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.